Sodium 2-propanesulfonate monohydrate
Description
Contextualization within the Field of Organic Sulfonates
Organic sulfonates are a broad class of compounds characterized by the presence of a sulfonate group (-SO₃⁻) attached to a carbon atom. This functional group, being the conjugate base of a strong sulfonic acid, is anionic and highly polar. The introduction of a sulfonate group into an organic molecule significantly influences its physicochemical properties, most notably by increasing its water solubility and introducing ionic character.
Sodium 2-propanesulfonate monohydrate, with its three-carbon alkyl chain, is classified as a short-chain alkyl sulfonate. Unlike its linear counterpart, sodium 1-propanesulfonate (B8565668), the sulfonate group in the 2-propane isomer is attached to a secondary carbon, resulting in a branched structure. This branching can affect its intermolecular interactions and packing in the solid state, as well as its behavior in solution, distinguishing it from the more commonly studied linear alkylbenzene sulfonates (LAS) that are staples in the detergent industry. archivemarketresearch.comcoherentmarketinsights.com While LAS compounds are primarily valued for their surfactant properties, the utility of shorter-chain sulfonates like this compound is often found in more specialized applications where specific ionic and hydrophilic characteristics are required, rather than broad-scale surface activity.
The presence of the sulfonate group generally decreases the biodegradability of organic compounds compared to those with functional groups like hydroxyl or carboxylate groups. coherentmarketinsights.com However, for specialized chemical applications, properties other than biodegradability, such as high water solubility and stability across a wide pH range, are of primary importance.
Interdisciplinary Relevance in Contemporary Chemical and Material Sciences
The unique properties of this compound have led to its application in several specialized areas of chemical science.
Analytical Chemistry: A primary application of this compound is in the field of analytical chemistry, specifically as an ion-pair reagent in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com In this technique, it is used for the separation of cationic species. Ion-pair chromatography works by adding a reagent, such as Sodium 2-propanesulfonate, to the mobile phase. This reagent forms a neutral ion pair with the charged analyte. The formation of this neutral complex alters the analyte's retention characteristics on a non-polar stationary phase, enabling separations that would be difficult to achieve with conventional reversed-phase chromatography. It is specifically categorized as a basic ion-pair reagent for cationic samples. sigmaaldrich.commakewebeasy.net
Organic Synthesis: In the realm of organic synthesis, Sodium 2-propanesulfonate has been utilized as a starting material for the preparation of other chemical reagents. For instance, it has been used to synthesize 2-propanesulfonyl chloride. dss.go.th This transformation highlights its role as a stable and readily available precursor for introducing the 2-propanesulfonyl group into other molecules, which can be a valuable building block in the synthesis of more complex chemical structures.
Material Sciences: While direct, extensive research on the incorporation of this compound into advanced materials is not widely documented, the functional properties of sulfonates, in general, suggest potential avenues for its use. The introduction of sulfonate groups is a known strategy to enhance the hydrophilicity and ion-exchange capacity of polymers and other materials. The specific branched structure of the 2-propanesulfonate group could potentially impart different morphological or performance characteristics to materials compared to its linear isomers.
Current Research Landscape and Future Directions for this compound Inquiry
The current research landscape for this compound appears to be focused on its established application in analytical chemistry. Its commercial availability as an HPLC-grade reagent underscores its continued relevance in this field. sigmaaldrich.com However, broader investigations into new applications seem limited.
Future research could evolve in several directions:
Advanced Analytical Applications: Further studies could explore its use in separating novel or complex cationic analytes, including pharmaceuticals, metabolites, and other biologically active compounds. Comparative studies with other ion-pair reagents could delineate the specific advantages of its branched structure in terms of separation efficiency and selectivity.
Material Science Exploration: A potential area for future inquiry is its use as a dopant or surface modifier for materials. For instance, its incorporation into polymer matrices could be investigated for creating materials with tailored hydrophilicity, anti-static properties, or ion-conductive characteristics. The branched nature of the alkyl group might influence the morphology and properties of such materials in unique ways compared to linear sulfonates.
Electrolyte Formulations: Given the interest in sodium-ion batteries, the properties of various sodium salts as electrolyte additives are under investigation. Future research could explore whether this compound offers any benefits in terms of ionic conductivity, stability, or electrode-electrolyte interface properties in such systems.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 5399-58-6 sigmaaldrich.comscribd.com |
| Molecular Formula | C₃H₇O₃SNa·H₂O sigmaaldrich.com |
| Molecular Weight | 164.16 g/mol |
| Appearance | White powder |
| Purity | ≥99% (for HPLC applications) sigmaaldrich.com |
Table 2: Identified Applications of this compound
| Application Area | Description of Use |
| Analytical Chemistry (HPLC) | Used as a basic ion-pair reagent for the separation of cationic compounds. sigmaaldrich.commakewebeasy.net |
| Organic Synthesis | Serves as a precursor for the synthesis of 2-propanesulfonyl chloride. dss.go.th |
Structure
2D Structure
Properties
IUPAC Name |
sodium;propane-2-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S.Na.H2O/c1-3(2)7(4,5)6;;/h3H,1-2H3,(H,4,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPDXHNILFWYEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635516 | |
| Record name | Sodium propane-2-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-58-6, 304851-99-8 | |
| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium propane-2-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propane-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthesis and Mechanistic Pathways for Sodium 2 Propanesulfonate Monohydrate
Elucidation of Existing Synthetic Routes and Underlying Reaction Mechanisms
The traditional synthesis of secondary alkyl sulfonates, including sodium 2-propanesulfonate, has primarily relied on two methods: sulfochlorination and sulfoxidation. informahealthcare.com Both methods typically utilize alkanes as starting materials and involve radical chain reactions initiated by ultraviolet light. informahealthcare.com
Sulfochlorination: This two-step process begins with the reaction of propane (B168953) with sulfur dioxide (SO₂) and chlorine (Cl₂) under UV irradiation to produce 2-propanesulfonyl chloride. informahealthcare.com This intermediate is then saponified with sodium hydroxide (B78521) (NaOH) to yield sodium 2-propanesulfonate. informahealthcare.com A key drawback of this method is the generation of hydrochloric acid (HCl) as a byproduct and the environmental concerns associated with the use of chlorine. informahealthcare.com
Sulfoxidation: This method involves the reaction of propane with sulfur dioxide and oxygen in the presence of UV light and water. informahealthcare.com This forms 2-propanesulfonic acid, which is subsequently neutralized with sodium hydroxide to produce the final product. informahealthcare.com While this process avoids the use of chlorine, it still relies on SO₂ and UV radiation, which present environmental and safety challenges. informahealthcare.com
A more direct route involves the sulfonation of propylene (B89431) (propene) with sodium bisulfite (NaHSO₃). This method avoids the use of hazardous gases like SO₂ and Cl₂. informahealthcare.com The reaction is typically carried out in a solvent such as isopropanol (B130326) with a radical initiator like azodiisobutyronitrile. tandfonline.com
| Synthetic Route | Reactants | Key Conditions | Primary Byproducts | Reference |
| Sulfochlorination | Propane, SO₂, Cl₂ | UV irradiation, Saponification with NaOH | HCl | informahealthcare.com |
| Sulfoxidation | Propane, SO₂, O₂, H₂O | UV irradiation, Neutralization with NaOH | - | informahealthcare.com |
| Sulfonation of Propylene | Propylene, NaHSO₃ | Radical initiator (e.g., azodiisobutyronitrile), Isopropanol | - | informahealthcare.comtandfonline.com |
Development of Novel and Efficient Preparative Methodologies
Recent research has focused on developing safer and more efficient methods for synthesizing sulfonated compounds. One promising approach involves the use of a reactive sulfonating intermediate, trifluoroacetylsulfuric acid (TFAOSO₃H), generated in situ from sulfur dioxide, hydrogen peroxide, and trifluoroacetic anhydride. researchgate.net This method allows for the direct sulfonation of gaseous hydrocarbons like propane under mild conditions. researchgate.net
Another innovative method utilizes the ring-opening of a sultone, such as 1,3-propane sultone, with a suitable nucleophile. google.comwikipedia.org While 1,3-propane sultone itself hydrolyzes to 3-hydroxy-1-propanesulfonic acid, this ring-opening strategy offers a pathway to various sulfonate derivatives with high purity. google.comwikipedia.org For instance, reacting 1,3-propane sultone with a sulfite (B76179) anion can produce 1,3-propanedisulfonic acid compounds. google.com
The synthesis of related sulfonated compounds, such as sodium 3-chloro-2-hydroxypropanesulfonate, has been achieved through the reaction of epichlorohydrin (B41342) with sodium bisulfite using a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This approach highlights the potential for using epoxides as starting materials for sulfonate synthesis.
| Novel Method | Key Reagents | Advantages | Reference |
| In situ generated TFAOSO₃H | SO₂, H₂O₂, Trifluoroacetic anhydride | Mild reaction conditions, Direct sulfonation | researchgate.net |
| Sultone Ring-Opening | 1,3-Propane sultone, Nucleophile | High purity products | google.com |
| Epoxide Ring-Opening | Epichlorohydrin, NaHSO₃, Phase transfer catalyst | Utilizes readily available starting materials | google.com |
Application of Green Chemistry Principles in Sodium 2-Propanesulfonate Monohydrate Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of sulfonate synthesis, this involves avoiding hazardous reagents, using renewable feedstocks, and improving atom economy. nih.gov
A significant step towards a greener synthesis of secondary alkyl sulfonates is the avoidance of SO₂ and Cl₂. informahealthcare.com The addition of sodium bisulfite to olefins, as mentioned earlier, is a prime example of a greener alternative to traditional sulfochlorination and sulfoxidation methods. informahealthcare.comtandfonline.com
Furthermore, research into bio-based surfactants is driving the development of synthetic routes that utilize renewable resources. acs.org For example, new classes of furan (B31954) surfactants are being synthesized from furoic acid and fatty alcohols, followed by a sulfonation step. acs.org While not directly producing sodium 2-propanesulfonate, these methodologies showcase the potential for adapting green chemistry principles to the synthesis of various sulfonated compounds.
The use of water as a solvent and the development of catalyst systems that can be recovered and reused are also key aspects of green chemistry being applied in related syntheses. nih.govgoogle.com
| Green Chemistry Principle | Application in Sulfonate Synthesis | Example | Reference |
| Prevention of Waste | Avoiding hazardous byproducts | Using NaHSO₃ instead of SO₂ and Cl₂ to eliminate HCl byproduct. | informahealthcare.com |
| Atom Economy | Maximizing the incorporation of all materials | Direct addition reactions, such as the sulfonation of propylene. | informahealthcare.com |
| Use of Renewable Feedstocks | Sourcing starting materials from biological sources | Synthesis of furan-based surfactants from furoic acid. | acs.org |
| Safer Solvents and Auxiliaries | Utilizing less hazardous solvents | Using water as a solvent in certain sulfonation reactions. | google.com |
Strategies for Control of Isomeric Purity and Regioselectivity in Synthesis
Achieving high isomeric purity and regioselectivity is crucial in chemical synthesis, particularly for applications in pharmaceuticals and specialty chemicals. google.comlibretexts.org In the sulfonation of propane, the primary challenge is to control the position of the sulfonate group, leading to either sodium 1-propanesulfonate (B8565668) or sodium 2-propanesulfonate.
The regioselectivity of the sulfonation of light hydrocarbons can be influenced by the reaction mechanism. researchgate.net Radical reactions, such as those initiated by UV light, often lead to a mixture of isomers. masterorganicchemistry.com The stability of the intermediate radical plays a key role; in the case of propane, the secondary radical is more stable than the primary radical, favoring the formation of the 2-substituted product.
Recent studies on the direct sulfonation of propane using in situ generated trifluoroacetylsulfuric acid have shown good chemoselectivity. researchgate.net The reaction conditions, including the amounts of reactants and temperature, can be optimized to favor the desired isomer. researchgate.net
For syntheses involving chiral centers, techniques such as asymmetric epoxidation followed by further transformations can be employed to produce enantiomerically pure products. nih.gov The enantiomeric purity can then be determined using methods like chiral High-Performance Liquid Chromatography (HPLC). nih.gov While sodium 2-propanesulfonate itself is not chiral, these principles are vital for the synthesis of more complex, optically active sulfonate derivatives.
| Factor | Influence on Purity/Regioselectivity | Example | Reference |
| Reaction Mechanism | Determines the position of functionalization. | Radical sulfonation of propane favors the 2-position due to the greater stability of the secondary radical. | masterorganicchemistry.com |
| Reaction Conditions | Temperature, reactant ratios, and catalysts can influence selectivity. | Optimization of O₂ amounts in the direct sulfonation of propane. | researchgate.net |
| Starting Material | The structure of the starting material dictates the possible isomers. | Using propylene (propene) as a starting material directly leads to a propanesulfonate. | informahealthcare.com |
| Chiral Synthesis Techniques | Used to produce specific enantiomers for chiral molecules. | Sharpless asymmetric epoxidation for the synthesis of chiral glycidol (B123203) derivatives. | nih.gov |
Investigation of Reaction Kinetics and Thermodynamics for Optimized Synthesis
Understanding the kinetics and thermodynamics of a reaction is fundamental to optimizing its efficiency, yield, and selectivity. For the synthesis of sodium 2-propanesulfonate, this involves studying the rates of the desired reactions and any competing side reactions.
Kinetic studies on the oxidative dehydrogenation of propane, a related process, have shown that the reaction rates are dependent on the concentrations of the reactants and the temperature. lehigh.edu Such studies often employ models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach to elucidate the reaction mechanism and identify the rate-limiting step. rsc.org For the dehydrogenation of propane over a Pt-Sn/Al₂O₃ catalyst, the surface reaction was identified as the rate-limiting step. rsc.org
Thermodynamic data for propane, such as its enthalpy of vaporization and vapor pressure, are well-established and provide a foundation for understanding its behavior under various reaction conditions. nist.gov The thermodynamic properties of the reaction system, including the heats of adsorption of reactants on catalyst surfaces, can significantly influence reaction pathways. researchgate.net
By analyzing the kinetics and thermodynamics, reaction conditions can be fine-tuned to maximize the formation of the desired product, sodium 2-propanesulfonate, while minimizing the formation of byproducts. This includes optimizing temperature, pressure, reactant concentrations, and catalyst selection.
| Parameter | Significance in Synthesis Optimization | Example Finding | Reference |
| Reaction Rate | Determines the speed of product formation. | The initial rate of propane consumption increases with propane partial pressure in dehydrogenation. | rsc.org |
| Activation Energy | The minimum energy required for a reaction to occur; influences temperature dependence. | Activation energies for propane dehydrogenation are generally higher than for propene combustion. | researchgate.net |
| Rate-Limiting Step | The slowest step in a reaction mechanism, which controls the overall rate. | The surface reaction is the rate-limiting step in propane dehydrogenation over some catalysts. | rsc.org |
| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy changes determine the feasibility and equilibrium position of a reaction. | The enthalpy of vaporization of propane is a key parameter for gas-phase reactions. | nist.gov |
Sophisticated Spectroscopic and Structural Characterization of Sodium 2 Propanesulfonate Monohydrate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of sodium 2-propanesulfonate monohydrate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of each atom can be obtained.
Proton (¹H) and Carbon-13 (¹³C) NMR for Molecular Framework Determination
The one-dimensional ¹H and ¹³C NMR spectra provide the fundamental blueprint of the sodium 2-propanesulfonate molecule. In the ¹H NMR spectrum, the protons of the isopropyl group are expected to give rise to distinct signals. The six equivalent methyl (CH₃) protons would appear as a doublet due to coupling with the single methine (CH) proton. The methine proton, in turn, would appear as a multiplet (specifically a septet) due to coupling with the six methyl protons. The presence of the water of hydration in the monohydrate may result in a separate, broad signal in the spectrum, the position of which can be dependent on the solvent and temperature.
The ¹³C NMR spectrum offers a direct view of the carbon skeleton. nih.gov For the closely related 2-propanesulfonic acid, the carbon atoms of the isopropyl group have been reported with distinct chemical shifts. nih.gov The two equivalent methyl carbons are expected to appear at a higher field (lower ppm value), while the methine carbon, being directly attached to the electron-withdrawing sulfonate group, would be shifted downfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constant (J) (Hz) (Predicted) |
| CH₃ | ~1.3 | Doublet | ~7 |
| CH | ~3.2 | Septet | ~7 |
| H₂O | Variable | Singlet (broad) | N/A |
Table 2: Experimental ¹³C NMR Spectral Data for 2-Propanesulfonic Acid nih.gov
| Carbon | Chemical Shift (ppm) |
| CH₃ | 15.8 |
| CH | 55.2 |
Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis
To further confirm the structural assignments and probe the spatial relationships between atoms, two-dimensional NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the ¹H and ¹³C signals, definitively linking the proton and carbon resonances of the methyl and methine groups. For instance, the proton signal around 1.3 ppm would show a cross-peak with the carbon signal at approximately 15.8 ppm, confirming their direct bond.
A Correlation Spectroscopy (COSY) experiment would reveal the scalar coupling network between protons. A cross-peak between the methyl proton doublet and the methine proton septet would provide unequivocal evidence of their connectivity within the isopropyl fragment. While more advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons and thus the preferred conformation of the molecule, such studies are less common for a small and relatively flexible molecule like this.
Solid-State NMR Spectroscopy for Amorphous and Polymorphic Forms
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure of this compound in its crystalline and potentially amorphous or polymorphic forms. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can be employed to obtain high-resolution ¹³C spectra of the solid material. Differences in the chemical shifts and the presence of multiple resonances for a single carbon site in the ssNMR spectrum could indicate the existence of different crystalline forms (polymorphs) or non-equivalent molecules within the crystal lattice. Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state and to characterize the nature of the water of hydration and its interaction with the sulfonate group.
Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and provide detailed information about the functional groups present and the intermolecular forces at play.
Interpretation of Characteristic Vibrational Modes
The vibrational spectrum of this compound is dominated by the characteristic absorptions of the sulfonate group (SO₃⁻) and the hydrocarbon backbone. The sulfonate group exhibits strong and characteristic stretching vibrations. The asymmetric and symmetric stretching modes of the S=O bonds are expected to appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The C-S stretching vibration typically appears in the 800-600 cm⁻¹ region.
The isopropyl group will also give rise to characteristic bands. The C-H stretching vibrations of the methyl and methine groups are expected in the 2975-2850 cm⁻¹ range. Bending vibrations of the methyl groups (asymmetric and symmetric) will likely be observed around 1470-1450 cm⁻¹ and 1385-1375 cm⁻¹, respectively. The presence of the water of hydration will be evident from a broad O-H stretching band in the high-frequency region of the FTIR spectrum, typically around 3500-3200 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H stretch (water) | 3500 - 3200 |
| C-H stretch (alkane) | 2975 - 2850 |
| S=O asymmetric stretch | 1260 - 1150 |
| C-H bend (methyl) | 1470 - 1375 |
| S=O symmetric stretch | 1070 - 1030 |
| C-S stretch | 800 - 600 |
Studies on Intermolecular Interactions via Spectroscopic Shifts
The precise positions and shapes of the vibrational bands, particularly those of the sulfonate and water molecules, are sensitive to intermolecular interactions such as hydrogen bonding. In the solid state, the water molecule is expected to form hydrogen bonds with the oxygen atoms of the sulfonate group. This interaction would lead to a broadening and a shift to lower frequencies of the O-H stretching band compared to that of free water vapor.
Similarly, the vibrational modes of the sulfonate group can be influenced by its coordination to the sodium cation and its hydrogen bonding interactions with water. Changes in the crystalline form (polymorphism) would likely result in different hydrogen bonding networks, which would be detectable as shifts in the positions of the S=O and O-H stretching frequencies in both FTIR and Raman spectra. By comparing the spectra of the anhydrous and monohydrated forms, the specific influence of the water molecule on the vibrational landscape of the crystal can be elucidated.
High-Resolution Mass Spectrometry Techniques in Purity Profiling and Molecular Identification
High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of chemical compounds, offering unparalleled accuracy in mass determination, which is crucial for confirming molecular formulas and identifying impurities.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and ionic compounds like this compound. uab.edu This method allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for molecular weight determination and purity assessment.
In the analysis of Sodium 2-propanesulfonate, the molecule is expected to be detected primarily in the negative ion mode due to the anionic nature of the sulfonate group. The primary ion observed would correspond to the deprotonated propanesulfonate anion, [C₃H₇SO₃]⁻. The high-resolution capabilities of modern mass spectrometers would allow for the precise mass measurement of this ion, confirming its elemental composition.
The presence of the sodium cation can lead to the formation of adducts in the positive ion mode, such as [M+Na]⁺ or even cluster ions at higher concentrations. researchgate.net While often considered a complication, the isotopic pattern and mass of these adducts can provide additional confirmation of the compound's identity.
Purity profiling by ESI-MS involves screening for the presence of other ions in the mass spectrum. Potential impurities could include other alkyl sulfonates, inorganic salts, or byproducts from the synthesis process. The high sensitivity of ESI-MS allows for the detection of these impurities even at trace levels.
Table 1: Illustrative ESI-MS Data for Purity Analysis of this compound
| Observed m/z | Ion Formula | Assignment | Purity Indication |
| 123.0110 | [C₃H₇SO₃]⁻ | 2-Propanesulfonate anion | Main Component |
| 145.9929 | [C₃H₆NaSO₃]⁻ | Sodium salt of the anion | Main Component Adduct |
| 109.0291 | [C₂H₅SO₃]⁻ | Ethanesulfonate anion | Potential Impurity |
| 137.0267 | [C₄H₉SO₃]⁻ | Butanesulfonate anion | Potential Impurity |
Note: This table is for illustrative purposes and represents hypothetical data based on the expected analysis.
While this compound itself is non-volatile, the analysis of potential volatile organic byproducts and residual solvents is critical for its complete characterization and is often a regulatory requirement for pharmaceutical-grade materials. shimadzu.comthermofisher.com Gas chromatography-mass spectrometry (GC-MS) is the premier technique for this purpose, typically employing a headspace sampling method. researchgate.net
In this method, the solid sample is heated in a sealed vial, and the vapor phase (headspace), containing any volatile compounds, is injected into the GC-MS system. The gas chromatograph separates the individual volatile components based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments and detects each component, providing a unique mass spectrum that allows for its definitive identification by comparison to spectral libraries.
Potential volatile byproducts could include residual solvents used during the synthesis and purification of the salt, such as isopropanol (B130326), acetone, or other organic solvents. The GC-MS analysis would provide both qualitative identification and quantitative measurement of these impurities.
Table 2: Hypothetical GC-MS Data for Volatile Impurities in this compound
| Retention Time (min) | Identified Compound | Key m/z Fragments | Potential Source |
| 3.45 | Acetone | 43, 58 | Residual Solvent |
| 4.12 | Isopropanol | 45, 43, 59 | Residual Solvent/Starting Material |
| 8.76 | Toluene | 91, 92, 65 | Residual Solvent |
Note: This table is for illustrative purposes and represents hypothetical data based on the expected analysis.
Single Crystal X-ray Diffraction for Atomic-Level Solid-State Structure Determination
The crystal structure would reveal how the 2-propanesulfonate anions, sodium cations, and water molecules are arranged in the crystal lattice. Of particular interest is the coordination environment of the sodium ion and the extensive hydrogen bonding network. The water molecule is expected to play a crucial role in stabilizing the crystal structure by forming hydrogen bonds with the oxygen atoms of the sulfonate groups. thermofisher.comresearchgate.net
Analysis of the hydrogen bonding network would involve identifying all hydrogen bond donors (the water molecule) and acceptors (the sulfonate oxygen atoms) and characterizing the geometry of these interactions (bond lengths and angles). This network is fundamental to understanding the physical properties of the solid, such as its stability and hygroscopicity. The sulfonate group itself is a prolific hydrogen bond acceptor, which would likely result in a complex and robust three-dimensional network. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and the pharmaceutical industry. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of this compound have been reported, it is a phenomenon that should be investigated.
Crystallization engineering studies would involve systematically varying crystallization conditions (e.g., solvent system, temperature, cooling rate) to explore the potential for different polymorphic forms. Techniques such as powder X-ray diffraction (PXRD) and thermal analysis (e.g., Differential Scanning Calorimetry) would be employed to screen for and characterize any new crystalline phases discovered. chemicalworlds.com
Table 3: Illustrative Crystallographic Data for a Hypothetical Polymorph of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.87 |
| b (Å) | 12.45 |
| c (Å) | 9.21 |
| β (°) | 98.5 |
| Volume (ų) | 665.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.635 |
Note: This table is for illustrative purposes and represents hypothetical data as no crystal structure has been published.
Coupled Chromatographic-Spectroscopic Methodologies for Complex Mixture Analysis
For the analysis of this compound in complex matrices, coupled chromatographic-spectroscopic techniques are indispensable. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is particularly powerful. researchgate.netchemimpex.com
An HPLC method, likely employing a hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography approach, would be developed to separate the target analyte from other components in the mixture. The eluent from the HPLC is then introduced directly into the mass spectrometer (typically an ESI source), which provides sensitive and selective detection. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation of unknown co-eluting impurities by analyzing their fragmentation patterns. nih.gov This approach allows for the confident identification and quantification of this compound in a wide variety of sample types.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from potential isomeric impurities, such as sodium 1-propanesulfonate (B8565668). Given that short-chain alkyl sulfonates like propanesulfonate lack a strong UV chromophore, direct UV detection can be challenging. nih.gov To overcome this, ion-pair chromatography is a frequently employed strategy. nih.govshimadzu.eu
In this approach, a counter-ion is added to the mobile phase, which forms a neutral ion-pair with the sulfonate anion. shimadzu.eu This complex can then be retained and separated on a non-polar stationary phase, such as a C18 column. nih.gov The choice of the ion-pairing reagent and its concentration, along with the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile), are critical parameters that influence the retention and separation. shimadzu.eu Detection can be achieved indirectly or by using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). thermofisher.comsielc.com
The purity of this compound is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks in the chromatogram. The presence of any isomeric impurities, arising from the synthesis process, would be identified by the appearance of separate peaks with different retention times.
Table 1: Illustrative HPLC Parameters for Purity Analysis of Sodium 2-Propanesulfonate
| Parameter | Value |
| Chromatographic Mode | Ion-Pair Reversed-Phase HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724)/Water with Tetrabutylammonium (B224687) Hydroxide (B78521) |
| Detection | Charged Aerosol Detector (CAD) or ELSD |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Ion Chromatography for Quantitative Analysis of Ionic Species
Ion Chromatography (IC) is a powerful technique for the quantitative determination of the constituent ionic species of this compound, namely the sodium cation (Na⁺) and the 2-propanesulfonate anion (C₃H₇SO₃⁻). thermofisher.com This method offers high selectivity and sensitivity for ionic analytes.
For the analysis of the 2-propanesulfonate anion, an anion-exchange column is utilized. The separation is based on the reversible interaction of the sulfonate anion with the positively charged functional groups of the stationary phase. thermofisher.com The mobile phase, or eluent, is typically a dilute aqueous solution of a salt, such as sodium carbonate or sodium hydroxide, which competes with the analyte for the exchange sites. acm2.com
For the determination of the sodium cation, a cation-exchange column is employed, which has negatively charged functional groups (e.g., sulfonate groups) on the stationary phase. thermofisher.com The eluent in this case is typically a dilute acid solution, such as methanesulfonic acid. thermofisher.com
In both cases, after separation, the ions are typically detected by a conductivity detector. To enhance sensitivity, a suppressor is used to reduce the background conductivity of the eluent. thermofisher.com By comparing the peak areas of the sodium and 2-propanesulfonate ions in the sample to those of known standards, their respective concentrations can be accurately quantified.
Table 2: Representative Ion Chromatography Conditions for Ionic Species Analysis
| Parameter | Cation (Na⁺) Analysis | Anion (2-Propanesulfonate) Analysis |
| Column | Cation-Exchange Column | Anion-Exchange Column |
| Eluent | Dilute Methanesulfonic Acid | Dilute Sodium Hydroxide |
| Detection | Suppressed Conductivity | Suppressed Conductivity |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 25 µL | 25 µL |
| Temperature | Ambient | Ambient |
Thermal Analysis Techniques in Material Stability Research
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is particularly useful for investigating phase transitions, such as melting and the loss of water of hydration.
For this compound, a DSC thermogram would be expected to exhibit an endothermic peak corresponding to the release of the water molecule from the crystal lattice. The temperature at which this occurs provides information about the thermal stability of the hydrate. Following dehydration, further heating would eventually lead to the melting of the anhydrous salt, which would be observed as another endothermic event. For a related compound, sodium 1-propanesulfonate, a decomposition temperature of 250 °C has been reported. The enthalpy of these transitions, calculated from the area of the DSC peaks, provides quantitative data on the energy required for these processes.
Table 3: Expected Thermal Events for this compound in DSC Analysis
| Thermal Event | Expected Temperature Range (°C) | Type of Transition |
| Dehydration | 100 - 150 | Endothermic |
| Melting/Decomposition | > 250 | Endothermic |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition pathways of this compound.
A typical TGA curve for this hydrated salt would show an initial mass loss corresponding to the evaporation of the water of hydration. The percentage of mass loss in this step can be used to confirm the stoichiometry of the hydrate. For this compound (C₃H₇NaO₃S·H₂O), the theoretical mass percentage of water is approximately 10.97%.
Table 4: Anticipated Mass Loss Stages in TGA of this compound
| Decomposition Stage | Temperature Range (°C) | Expected Mass Loss (%) | Evolved Species |
| Dehydration | 100 - 150 | ~11% | H₂O |
| Organic Decomposition | > 250 | Variable | SO₂, hydrocarbons, etc. |
Explorations into the Reaction Chemistry and Derivatization Strategies of Sodium 2 Propanesulfonate Monohydrate
Detailed Investigations of Nucleophilic Reactivity at the Sulfonate Moiety
The sulfonate group is an outstanding leaving group in nucleophilic substitution reactions, a property attributable to the high stability of the resulting sulfonate anion. youtube.com This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. youtube.com Consequently, alkyl sulfonates, such as derivatives of 2-propanesulfonate, are potent electrophiles that readily react with a wide range of nucleophiles, behaving similarly to alkyl halides. youtube.comperiodicchemistry.com
The primary site of nucleophilic attack is the carbon atom to which the sulfonate group is attached (the α-carbon). These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, especially with primary and secondary alkyl sulfonates. youtube.com For a secondary substrate like a 2-propanesulfonate ester, the reaction with a strong, non-basic nucleophile results in the displacement of the sulfonate leaving group. youtube.com
The reactivity of sulfonate esters towards nucleophiles can be influenced by steric hindrance around the reaction center and the nature of the nucleophile itself. nih.gov For instance, sterically hindered neopentyl (Neo) sulfonates show strong resistance to nucleophilic displacement. nih.gov Secondary isopropyl (iPr) sulfonates, structurally similar to 2-propanesulfonates, are known to react more slowly with nucleophiles compared to their primary counterparts. nih.gov The choice of nucleophile is critical; strong nucleophiles like cyanide (CN⁻) or azide (B81097) (N₃⁻) readily displace the sulfonate group, whereas weaker nucleophiles may require more forcing conditions. slideserve.com
Table 4.1.1: Representative Nucleophilic Substitution Reactions of 2-Propanesulfonate Derivatives Note: This table illustrates the expected reactions of a 2-propanesulfonate ester (R-OTs, where R = 2-propyl and OTs represents a tosylate, a common sulfonate ester).
| Nucleophile | Reagent Example | Product | Reaction Type | Stereochemical Outcome |
|---|---|---|---|---|
| Iodide (I⁻) | Sodium Iodide (NaI) | 2-Iodopropane | Sₙ2 | Inversion of configuration |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-Azidopropane | Sₙ2 | Inversion of configuration |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 2-Cyanopropane (Isopropionitrile) | Sₙ2 | Inversion of configuration |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 2-Propanol | Sₙ2 | Inversion of configuration (E2 elimination is a competing pathway) |
| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ethyl isopropyl ether | Sₙ2 | Inversion of configuration (E2 elimination is a major competing pathway) |
Electrophilic Activation and Substitution Reactions
While the sulfonate moiety itself is typically the target of nucleophiles, the sulfur atom within the sulfonate group is electrophilic. This electrophilicity is central to the synthesis of sulfonate esters from alcohols. youtube.com The reaction of an alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) is a standard method for converting the poor leaving group (–OH) into an excellent one (a sulfonate ester). youtube.comperiodicchemistry.com In this process, the nucleophilic oxygen of the alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. youtube.com This activation step is crucial for subsequent nucleophilic substitution reactions that would not occur with the alcohol alone. libretexts.org
Direct electrophilic substitution on the propane (B168953) backbone of sodium 2-propanesulfonate is generally not a feasible pathway due to the electron-withdrawing nature of the sulfonate group, which deactivates the alkyl chain towards electrophilic attack.
Free Radical Chemistry and its Implications for Functionalization
The sulfonate group can participate in free radical chemistry, offering alternative pathways for functionalization. One established method is the photochemical cleavage of sulfonate esters. tandfonline.com Photolysis of compounds like p-toluenesulfonates (tosylates) in the presence of an electron donor such as triethylamine (B128534) can generate a radical anion. tandfonline.com This intermediate can then fragment to produce an alkyl radical. In the case of a 2-propanesulfonate derivative, this would yield a 2-propyl radical, which could then be trapped by various radical acceptors or participate in other radical-mediated processes.
Recent advancements have explored the electrochemical generation of alkoxysulfonyl radicals from inorganic sulfites and alcohols. rsc.org These highly reactive species can then add to alkenes in a three-component reaction to produce functionalized sulfonate esters. rsc.org Another approach involves using sodium dithionite (B78146) (Na₂S₂O₄) as both an SO₂ source and a reductant to mediate a sulfonylation relay between alkenes and alkynes, forming vinyl and alkyl sulfones through a radical pathway. rsc.org These methods highlight the potential for C(sp³)-H functionalization, where a radical is generated on the alkyl chain and then coupled with another partner. nih.gov
Table 4.3.1: Potential Functionalization of 2-Propanesulfonate via Free Radical Pathways
| Radical Source/Initiator | Intermediate Radical | Potential Reaction Partner | Potential Functionalized Product | Reaction Conditions |
|---|---|---|---|---|
| Photolysis (UV light) + Electron Donor (e.g., Et₃N) | 2-Propyl radical | Acrylonitrile | 4-Methyl-2-pentanenitrile | Photochemical |
| Sulfate Radical (SO₄•⁻) | Sulfonyl-substituted propyl radical | - | Oxidation products | Aqueous phase oxidation |
| Electrochemical Oxidation of Sulfite (B76179) + 2-Propanol | Isopropoxysulfonyl radical | Styrene (B11656) | 2-Phenyl-2-(isopropoxysulfonyl)ethane | Electrochemical |
Mechanisms of Hydrolysis and Long-Term Stability Under Varied Chemical Environments
The stability of alkyl sulfonates is highly dependent on the chemical environment, particularly pH and temperature. The mechanism of hydrolysis can differ significantly between acidic and alkaline conditions. Oxygen-18 tracer studies on the hydrolysis of alkyl sulfates, which are structurally related to sulfonates, revealed that in acidic solutions, the reaction proceeds via sulfur-oxygen (S-O) bond fission. mq.edu.aursc.org In contrast, alkaline hydrolysis occurs through carbon-oxygen (C-O) bond fission, consistent with an Sₙ2 attack by hydroxide ion on the α-carbon. mq.edu.aursc.org
The debate between stepwise (involving a pentacoordinate intermediate) and concerted mechanisms for alkaline hydrolysis continues. acs.orgnih.gov For many aryl sulfonates, evidence suggests a concerted pathway. nih.gov Secondary alkyl sulfonates, like 2-propanesulfonate derivatives, can hydrolyze via Sₙ2-like transition states that possess significant carbocation character. rsc.org
Regarding long-term stability, organosulfates and sulfonates are found to be relatively stable under the acidic conditions typical of atmospheric aerosols. nih.gov Some studies have shown that organosulfates on filter samples remain stable for over a year when stored frozen. researchgate.net However, stability is isomer-dependent; tertiary organosulfates are generally less stable than primary or secondary ones and can decompose over time, especially in aqueous media. chemrxiv.org Under in-situ chemical oxidation (ISCO) conditions used for environmental remediation, organosulfates are reported to be stable with respect to hydrolysis. nih.gov
Table 4.4.1: Stability and Hydrolysis of Alkyl Sulfonates
| Condition | Predominant Mechanism | Site of Bond Cleavage | General Outcome |
|---|---|---|---|
| Acidic (e.g., aq. HClO₄) | A-1 or related | Sulfur-Oxygen (S-O) | Hydrolysis to alcohol and sulfonic acid. mq.edu.aursc.org |
| Alkaline (e.g., aq. NaOH) | Sₙ2 | Carbon-Oxygen (C-O) | Hydrolysis to alcohol and sulfonate salt. mq.edu.aursc.org |
| Neutral (Water) | Sₙ2-like with high carbocation character | Carbon-Oxygen (C-O) | Slow hydrolysis to alcohol and sulfonate salt. rsc.org |
| Frozen Storage (-20 °C) | - | - | Generally stable for extended periods. researchgate.net |
Novel Derivatization Pathways for the Generation of Functionalized Compounds
Modern synthetic chemistry seeks to develop efficient and novel methods for molecular functionalization. For sulfonate-containing compounds, this includes moving beyond classical nucleophilic substitution. Photoredox catalysis has enabled new strategies, such as the carboxy-sulfonylation of alkenes using sodium sulfinates and CO₂, to create β-functionalized carboxylic acids. uni-regensburg.de
Electrochemical methods provide another frontier for derivatization. The anodic oxidation of inorganic sulfites in the presence of an alcohol like 2-propanol can generate an alkoxysulfonyl radical, which can then be used in multicomponent reactions with alkenes to build complex sulfonate esters. rsc.org Furthermore, radical-mediated relays, using reagents like Na₂S₂O₄, allow for the coupling of two different unsaturated systems (alkenes/alkynes) with a sulfonyl group, leading to highly selective synthesis of vinyl and alkyl sulfones. rsc.org These innovative pathways offer access to a diverse range of functionalized compounds from simple sulfonate precursors, often with high functional group tolerance and under mild conditions. uni-regensburg.de
Stereochemical Aspects in Reactions Involving the Propanesulfonate Backbone
Stereochemistry is a critical consideration in the reactions of chiral molecules. For reactions involving the 2-propanesulfonate backbone, the stereochemical outcome depends on the reaction mechanism and which bonds are broken.
Formation of a Sulfonate Ester: When a chiral secondary alcohol, such as (R)-2-butanol, is converted into a sulfonate ester (e.g., a tosylate), the reaction proceeds with retention of configuration at the chiral carbon. youtube.comyoutube.com This is because the reaction occurs at the oxygen atom of the alcohol, and the bond between the chiral carbon and the oxygen is not broken during the process. youtube.com
Nucleophilic Substitution (Sₙ2): When the resulting chiral sulfonate ester undergoes a subsequent Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.org This leads to an inversion of configuration at the chiral center. libretexts.orgnih.gov This predictable stereochemical outcome makes sulfonate esters powerful intermediates in stereocontrolled synthesis.
Nucleophilic Substitution (Sₙ1): If the reaction were to proceed through an Sₙ1 mechanism, which is less common for secondary sulfonates unless conditions strongly favor carbocation formation, the leaving group would first depart to form a planar, achiral carbocation intermediate. chemistrysteps.com The nucleophile could then attack from either face of the plane, leading to a racemic mixture of enantiomers. libretexts.orglumenlearning.com
Computational Chemistry and Theoretical Modeling of Sodium 2 Propanesulfonate Monohydrate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. pku.edu.cnresearchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties. For sodium 2-propanesulfonate monohydrate, DFT calculations would focus on the 2-propanesulfonate anion, the sodium cation, and the water molecule, as well as their interactions within the crystal lattice.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
For the 2-propanesulfonate anion, the HOMO is expected to be localized on the sulfonate group, specifically the oxygen atoms, due to their high electronegativity and the presence of lone pairs. The LUMO, in contrast, would likely be distributed over the sulfur atom and the propyl chain.
Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for 2-Propanesulfonate Anion
| Descriptor | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low | Indicates ability to accept electrons from nucleophiles |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |
| Global Hardness (η) | Moderate | Reflects resistance to change in electron distribution |
| Global Softness (S) | Moderate | Indicates the capacity to undergo chemical reactions |
| Electronegativity (χ) | High | Reflects the ability to attract electrons |
| Chemical Potential (μ) | Negative | Indicates the tendency to donate electrons |
| Electrophilicity Index (ω) | Moderate | Measures the propensity to accept electrons |
Note: The values in this table are qualitative predictions based on the general principles of DFT and studies on similar sulfonate compounds. Specific numerical values would require dedicated DFT calculations for this compound.
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For the 2-propanesulfonate anion, the ESP would show a significant negative potential around the oxygen atoms of the sulfonate group, indicating these are the primary sites for interaction with the sodium cation and the hydrogen atoms of the water molecule. The propyl group would exhibit a more neutral or slightly positive potential. This analysis is crucial for understanding the crystal packing and the hydration process. Molecular dynamics simulations often use electrostatic potential derived charges to model intermolecular interactions. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govacs.org For this compound, MD simulations can provide a detailed picture of its behavior in an aqueous solution. These simulations can reveal how the ions dissociate and become solvated by water molecules.
Key insights from MD simulations would include:
Hydration Shell Structure: The simulations would show the arrangement of water molecules around the sodium cation and the 2-propanesulfonate anion. The sodium ion would be surrounded by a well-defined hydration shell of water molecules, while the sulfonate group of the anion would also form strong hydrogen bonds with surrounding water.
Ion Pairing: MD can be used to study the extent of ion pairing between the sodium and 2-propanesulfonate ions in solution at different concentrations.
Diffusion Coefficients: The self-diffusion coefficients of the sodium and 2-propanesulfonate ions, as well as water molecules, can be calculated to understand their mobility in solution. acs.org
Theoretical Prediction of Spectroscopic Signatures for Comparative Analysis
Computational methods can predict various spectroscopic signatures, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts, these theoretical spectra can be compared with experimental data to validate the computed structure and provide a more detailed assignment of the experimental spectra. DFT calculations are often employed to establish structural and spectroscopic benchmarks for molecules. acs.org
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| Infrared (IR) Spectroscopy | Strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonate group. Stretching and bending vibrations of the C-H bonds in the propyl group. Broad absorption band due to O-H stretching of the water of hydration. |
| Raman Spectroscopy | Complementary to IR, with strong signals for the symmetric S-O stretch. |
| ¹H NMR Spectroscopy | Signals corresponding to the chemically distinct protons on the propyl chain (methine and methyl groups). The chemical shifts would be influenced by the electronegative sulfonate group. |
| ¹³C NMR Spectroscopy | Signals for the carbon atoms of the propyl group, with chemical shifts indicating their electronic environment. |
Computational Analysis of Conformational Space and Energetics
The 2-propanesulfonate anion has rotational freedom around the C-S and C-C bonds, leading to different spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. libretexts.orgmasterorganicchemistry.com
For the 2-propanesulfonate anion, rotation around the C-S bond will lead to staggered and eclipsed conformations of the methyl groups relative to the oxygen atoms of the sulfonate group. The staggered conformations are expected to be lower in energy and therefore more stable due to reduced steric hindrance. youtube.comchemistrysteps.com A potential energy surface can be mapped by systematically rotating the relevant dihedral angles to identify the global and local energy minima.
Investigation of Ligand-Receptor Binding and Molecular Recognition with Relevant Chemical or Biological Systems
Computational docking and molecular dynamics simulations are instrumental in studying how a molecule like sodium 2-propanesulfonate might interact with a larger receptor, such as a protein or a synthetic host molecule. nih.govmdpi.com The sulfonate group is a common motif in molecules designed to bind to biological targets due to its ability to form strong hydrogen bonds and electrostatic interactions. researchgate.netrsc.org
Although specific studies on the binding of sodium 2-propanesulfonate are not prevalent, computational methods could be used to predict its binding affinity and mode to various targets. For instance, its potential to interact with the active site of enzymes or with ion channels could be explored. These studies would involve docking the 2-propanesulfonate anion into the binding site of a receptor and then running MD simulations to assess the stability of the resulting complex and analyze the key intermolecular interactions. mdpi.com
Advanced Research Applications and Materials Science Perspectives of Sodium 2 Propanesulfonate Monohydrate
Role in Biochemical and Analytical Buffering Systems: Mechanism and Optimization Studies for pH Stability
In biochemical and analytical systems, maintaining a stable pH is paramount for the integrity and function of biomolecules. chemimpex.com The optimization of buffering systems often involves selecting a buffer with a pKa value close to the desired experimental pH. However, other factors such as ionic strength, temperature, and potential interactions with biological macromolecules also play a critical role. While sodium 2-propanesulfonate's direct buffering action in the traditional sense may be limited, its contribution to the ionic strength of the medium can help to stabilize the pH by minimizing the activity of protons.
Optimization studies for pH stability in biochemical assays focus on creating a robust environment that can resist changes in pH upon the addition of acids or bases. The selection of an appropriate buffering agent is a key aspect of this optimization. While common biological buffers like phosphate, Tris, and HEPES are widely used, they can sometimes interfere with enzymatic reactions or interact with metal ions. In such cases, alternative buffering agents like sodium 2-propanesulfonate may be considered, primarily for their contribution to maintaining a constant ionic environment.
Development and Application in Advanced Separation Sciences
The unique physicochemical properties of sodium 2-propanesulfonate monohydrate have led to its application in advanced separation techniques, notably in ion-pair chromatography and capillary electrophoresis.
Ion-Pair Chromatography Method Development and Optimization
Sodium 2-propanesulfonate is utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). chemimpex.comsigmaaldrich.com This technique is particularly effective for the separation of ionic and highly polar compounds that show little or no retention on conventional reversed-phase columns. In ion-pair chromatography, an ion-pairing reagent with a charge opposite to that of the analyte is added to the mobile phase. This reagent forms a neutral ion pair with the analyte, which can then be retained and separated on a nonpolar stationary phase.
Alkyl sulfonates, including sodium 2-propanesulfonate, are commonly employed as ion-pairing reagents for the analysis of basic and cationic compounds. shimadzu.comnih.gov The mechanism of retention in ion-pair chromatography with alkyl sulfonates is primarily based on an ion-exchange process where the sulfonate ions are adsorbed onto the stationary phase, creating a charged surface that can interact with the cationic analytes. shimadzu.com
The development and optimization of an ion-pair chromatography method involve several key parameters:
Choice and Concentration of the Ion-Pairing Reagent: The chain length of the alkyl sulfonate influences the retention of the analyte; longer chains generally lead to stronger retention. shimadzu.com The concentration of the ion-pairing reagent is also a critical factor, with retention typically increasing with concentration up to a certain point. shimadzu.com
Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase affect the elution of the ion pairs. sphinxsai.com
pH of the Mobile Phase: The pH of the mobile phase controls the ionization state of both the analyte and any acidic or basic functional groups on the stationary phase. sphinxsai.com
Temperature: Temperature can influence the kinetics of ion-pair formation and partitioning, thereby affecting the separation.
A typical example of method development could involve the separation of a mixture of basic drugs. The initial conditions might start with a C18 column and a mobile phase of acetonitrile and water containing a specific concentration of sodium 2-propanesulfonate and a buffer to control the pH. The separation would then be optimized by systematically varying the concentration of the ion-pairing reagent, the gradient of the organic modifier, and the pH of the mobile phase to achieve the desired resolution and analysis time.
Table 1: Parameters for Optimization of Ion-Pair Chromatography
| Parameter | Effect on Separation | Optimization Strategy |
| Ion-Pair Reagent Concentration | Affects retention time of analytes. | Vary concentration to achieve optimal retention and resolution. |
| Organic Modifier Percentage | Controls the elution strength of the mobile phase. | Adjust the gradient or isocratic percentage for desired separation. |
| pH of the Mobile Phase | Influences the ionization of analytes and stationary phase. | Adjust pH to control selectivity and peak shape. |
| Column Temperature | Affects efficiency and selectivity. | Optimize temperature for improved peak shape and resolution. |
Capillary Electrophoresis Enhancements
Sodium 2-propanesulfonate can also be employed as an additive in the background electrolyte (BGE) in capillary electrophoresis (CE) to enhance the separation of various analytes, including peptides and proteins. cnr.itnih.gov In CE, separation is based on the differential migration of charged species in an electric field. The addition of salts like sodium 2-propanesulfonate to the BGE can influence the separation in several ways:
Modification of Electroosmotic Flow (EOF): The EOF is the bulk flow of liquid in the capillary under the influence of an electric field. The adsorption of sulfonate ions onto the capillary wall can alter its surface charge and thus modify the magnitude and even the direction of the EOF. This can be used to improve the resolution and analysis time.
Ion-Pairing Interactions: Similar to ion-pair chromatography, sulfonate ions can form ion pairs with positively charged analytes, such as basic peptides. This can alter their effective charge-to-size ratio and, consequently, their electrophoretic mobility, leading to improved separation. nih.gov
Control of Ionic Strength: The ionic strength of the BGE affects the thickness of the electrical double layer at the capillary wall and the electrophoretic mobility of the analytes. Sodium 2-propanesulfonate can be used to adjust the ionic strength of the BGE to an optimal level for a particular separation. nih.gov
For instance, in the separation of a complex mixture of peptides, the addition of a low concentration of sodium 2-propanesulfonate to a low-pH buffer can lead to improved resolution by selectively retarding the migration of the more basic peptides through ion-pairing interactions. The optimization of the separation would involve varying the concentration of the sulfonate additive, the pH of the BGE, and the applied voltage.
Exploration as a Chiral Ligand or Promoter in Asymmetric Catalysis
While some sources suggest a role for this compound in the preparation of chiral catalysts and ligands, it is important to note that the compound itself is not chiral. chemimpex.com Therefore, it cannot directly function as a chiral ligand to induce enantioselectivity in asymmetric catalysis.
However, the broader field of asymmetric catalysis has seen the successful application of chiral sulfonic acids and sulfonamides as ligands for metal catalysts. nih.gov In these cases, the chirality is derived from other parts of the molecule, not the sulfonate group itself.
An intriguing possibility for the involvement of an achiral salt like sodium 2-propanesulfonate in asymmetric catalysis is through the concept of a chiral counterion. In some transition metal-catalyzed reactions, a cationic metal complex is the active catalyst. The counterion to this complex can play a crucial role in the stereochemical outcome of the reaction. If a chiral anion is used, it can create a chiral environment around the catalytic center and induce enantioselectivity. While there is no direct evidence from the provided search results of sodium 2-propanesulfonate being used in this context, it is conceivable that in a system with a chiral cationic catalyst, an achiral sulfonate anion could influence the catalytic activity or stability, albeit without directly imparting chirality. The role of achiral counterions in modulating the electronic and steric properties of a catalyst is an active area of research.
Investigation in Polymer Science and Engineering: Role of Sulfonate Moiety in Functional Polymeric Architectures
The sulfonate group is a key functional moiety in polymer science, imparting unique properties such as hydrophilicity, ionic conductivity, and the ability to interact with cationic species. While polymerizable sulfonate-containing monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) and sodium styrene (B11656) sulfonate are more commonly used, there is interest in incorporating non-polymerizable sulfonates like sodium 2-propanesulfonate into polymeric structures to create functional materials. nih.govnih.gov
Synthesis of Novel Sulfonate-Containing Copolymers and Hydrogels
One approach to incorporate non-polymerizable sulfonates into a polymer is through grafting. This involves chemically attaching the sulfonate-containing molecule onto a pre-existing polymer backbone. nih.govnih.gov For example, a polymer with reactive sites could be functionalized with a molecule that can then react with sodium 2-propanesulfonate. Alternatively, surface-initiated polymerization can be used to grow polymer chains from a surface that has been modified with sulfonate groups. mdpi.com
The synthesis of sulfonate-containing hydrogels is another area of significant research interest. nih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The incorporation of sulfonate groups into a hydrogel network can significantly enhance its swelling capacity and introduce pH-independent swelling behavior. nih.gov While direct polymerization of sodium 2-propanesulfonate is not feasible, it could potentially be incorporated into a hydrogel matrix through physical entrapment or by grafting it onto the polymer chains that form the hydrogel network.
Table 2: Potential Methods for Incorporating Sodium 2-Propanesulfonate into Polymers
| Method | Description | Potential Outcome |
| Grafting onto a Polymer Backbone | Chemical reaction to attach sulfonate molecules to a pre-formed polymer. | A copolymer with pendant sulfonate groups, imparting hydrophilicity and ionic character. |
| Post-Polymerization Modification | Modification of a functional polymer with a sulfonate-containing reagent. | Introduction of sulfonate functionality into a pre-designed polymer architecture. |
| Physical Entrapment in a Hydrogel | Trapping sodium 2-propanesulfonate within the crosslinked network of a hydrogel during its formation. | A hydrogel with enhanced swelling capacity and ionic properties, although leaching may be a concern. |
The development of these functional polymeric architectures opens up possibilities for a wide range of applications, including in biomaterials, drug delivery systems, and membranes for separation processes.
Modulation of Polymeric Material Performance via Sulfonate Functionalization
The introduction of sulfonate functional groups into polymer structures, a process known as sulfonation, is a significant strategy for modifying the properties of polymeric materials. rsc.org This chemical modification can impart new surface properties and enhance bulk characteristics, making the polymers suitable for a wide range of advanced applications. rsc.orgmdpi.com Sulfonation typically involves treating a polymer with a sulfonating agent, such as concentrated sulfuric acid, to incorporate sulfonic acid (-SO₃H) or sulfonate salt groups onto the polymer backbone. rsc.orgcore.ac.uk
The primary effect of sulfonation is the enhancement of hydrophilicity, or water-attracting properties, due to the polar nature of the sulfonate group. rsc.orgmdpi.com This increased hydrophilicity can lead to higher water flux and improved antifouling capabilities in polymer membranes. rsc.org Furthermore, the presence of these charged groups increases the ion exchange capacity (IEC) of the polymer, a crucial property for applications like polymer electrolyte membranes in fuel cells, where it facilitates proton transport. rsc.org
Research has demonstrated the versatility of sulfonation across various polymer types. For instance, the sulfonation of polymers like high molecular weight polyethylene (B3416737) (HMWPE) and ethylene-vinyl alcohol co-polymer (EVOH) has been shown to be effective in inducing the nucleation of apatite, which is a key component of bone. core.ac.uknih.gov This makes surface sulfonation a valuable pre-treatment for creating biomimetic composites for medical implants. core.ac.uknih.gov In other areas, the incorporation of sulfonate-containing polymers into materials like polycarbonate has been found to improve flame retardancy and maintain optical transparency, demonstrating a synergistic enhancement of material properties. acs.org The modification of polyvinyl alcohol with a related compound, sodium 2-acrylamido-2-methyl propane (B168953) sulfonate (SAMPS), resulted in a thermoplastic material with a lower melting temperature and increased thermal decomposition temperature, broadening its processing window. researchgate.net
Table 1: Effects of Sulfonate Functionalization on Polymeric Materials
| Polymer Type | Functionalization Method | Key Performance Enhancements | Reference(s) |
|---|---|---|---|
| Polycarbonate (PC) | Addition of sulfonate-group-containing polymeric polyamide | Improved fire safety, maintained high transparency | acs.org |
| High Molecular Weight Polyethylene (HMWPE) | Surface sulfonation with sulfuric acid | Induced apatite nucleation for biomimetic coatings | core.ac.uknih.gov |
| Polyvinyl Alcohol (PVA) | Copolymerization with sodium 2-acrylamido-2-methyl propane sulfonate | Decreased melting point, increased thermal stability, water solubility | researchgate.net |
Exploration in Stimuli-Responsive Polymer Systems
Stimuli-responsive polymers, often called "smart" polymers, are materials engineered to undergo significant, reversible changes in their physical or chemical properties in response to small external triggers. nih.govtaylorfrancis.com These triggers can be internal, such as changes in pH or the presence of specific enzymes, or external, such as temperature, light, or magnetic fields. nih.gov The incorporation of ionic functional groups, such as the sulfonate group found in sodium 2-propanesulfonate, is a key strategy for designing polymer systems that are sensitive to their environment. nih.govrsc.org
The presence of sulfonate groups along a polymer chain introduces a high density of negative charges. This feature makes the polymer highly sensitive to changes in the pH and ionic concentration of the surrounding medium. nih.govtaylorfrancis.com For example, in a hydrogel, which is a cross-linked network of polymer chains swollen with water, these ionic groups can control the amount of water the gel absorbs. Changes in the ionic strength of the environment can shield the electrostatic repulsion between the sulfonate groups, causing the hydrogel to shrink and release its contents. This behavior is fundamental to the development of controlled drug delivery systems. nih.gov
Research into water-soluble macromers based on related sulfonate-containing monomers, such as 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (Na-AMPS), highlights their potential in creating in-situ forming hydrogels. rsc.org These systems can be applied as a liquid to a target area and then rapidly hardened into a hydrogel, a process with significant potential for biomedical applications like tissue engineering and wound healing. rsc.orgrsc.org The responsiveness of these sulfonated polymers allows for the controlled release of therapeutics when specific physiological triggers are present, enhancing the specificity and efficacy of the treatment. nih.gov
Electrochemical Research: Studies on Surface Chemistry and Potential in Corrosion Inhibition Mechanisms
In the field of electrochemistry, sulfonate-containing compounds are investigated for their roles in modifying surface chemistry and preventing corrosion. The electrochemical stability of electrolytes is crucial for the performance of energy storage devices like sodium-ion batteries. rsc.orgmdpi.com Studies on non-aqueous liquid electrolytes containing various sodium salts, such as sodium perchlorate (B79767) (NaClO₄), help determine the stability window and compatibility with different electrode materials. rsc.org While not specifically focused on sodium 2-propanesulfonate, this research establishes the foundational understanding of how sodium salts behave in electrochemical systems, indicating that electrolytes with sodium salts can be stable up to potentials of 4.5 V vs. Na/Na+. rsc.org
The primary mechanism by which compounds like this compound are thought to inhibit corrosion is through adsorption onto the metal surface. nih.govnih.gov This process forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. Research on other sodium-based inhibitors, such as sodium silicate (B1173343) and modified sodium alginate, demonstrates this principle effectively. For instance, sodium silicate has been shown to significantly enhance the corrosion resistance of magnesium alloys by precipitating a protective layer on the metal surface, achieving an inhibition efficiency of over 99%. nih.gov Similarly, modified sodium alginate acts as a mixed-type inhibitor for carbon steel, with its effectiveness increasing with concentration. nih.gov
The adsorption can be physical, involving electrostatic interactions, or chemical, involving the formation of coordinate bonds between the inhibitor and the metal. The sulfonate group, with its charged oxygen atoms, can effectively bond to metal surfaces, creating a stable, passivating layer that hinders both anodic (metal dissolution) and cathodic (oxygen reduction) corrosion reactions. nih.gov Theoretical studies using molecular dynamics can further corroborate these experimental findings by modeling the adsorption process on the metal surface. nih.gov
Contribution to Advanced Materials Characterization Methodologies as an Analytical Standard or Modifier
This compound serves as a valuable tool in analytical chemistry, contributing to advanced materials characterization both as an analytical standard and as a chemical modifier. chemimpex.comchemimpex.com An analytical standard is a highly pure compound used as a reference material in analytical methods to ensure the accuracy and reliability of results. analyticalwest.com Given its stable, solid, and water-soluble nature, this compound, when produced to a certified high purity (e.g., ≥99%), can be used to calibrate instruments and validate analytical procedures. jk-sci.comsigmaaldrich.com
In the context of a chemical modifier, the compound is particularly useful in chromatographic techniques. It is employed as a reagent in ion chromatography, a method used to separate and analyze complex mixtures of ions. chemimpex.com The sulfonate group allows it to interact with and facilitate the separation of analytes as they pass through the chromatography column.
Its utility extends to the synthesis of other specialized chemical tools. For example, it is used in the preparation of chiral catalysts and ligands, which are essential for asymmetric synthesis—a critical process in the development of new pharmaceutical drugs. chemimpex.com The availability of such compounds as well-defined standards is crucial for ensuring the quality and consistency of research and industrial processes. a-2-s.com
Pharmaceutical Formulation Research: Investigation of Mechanisms for Active Pharmaceutical Ingredient (API) Solubility Enhancement and Stabilization
A significant challenge in the pharmaceutical industry is the poor water solubility of many active pharmaceutical ingredients (APIs). merckmillipore.compharmaexcipients.com Low solubility can lead to low bioavailability, meaning the drug is not effectively absorbed by the body, which can compromise its therapeutic effect. pharmaexcipients.comeuropeanpharmaceuticalreview.com this compound is investigated in pharmaceutical formulation research as an excipient—an inactive substance that serves as a vehicle for the API—to enhance both solubility and stability. chemimpex.comsigmaaldrich.com
The primary mechanism for solubility enhancement involves using the compound to alter the physical state of the API or the properties of the formulation. One major approach is the formation of amorphous solid dispersions (ASDs). pharmaexcipients.com In an ASD, the crystalline, poorly soluble API is dispersed at a molecular level within a hydrophilic carrier matrix. pharmaexcipients.com The high water solubility of a compound like this compound makes it a potential carrier. chemimpex.comchemimpex.com By preventing the API from crystallizing, the ASD can achieve a supersaturated state when dissolved, significantly increasing the drug's concentration in solution and its potential for absorption. pharmaexcipients.com
Furthermore, as a salt, this compound can act as a buffering agent, helping to maintain a stable pH in a formulation, which is often crucial for both API stability and the activity of other components in a biological assay. chemimpex.comchemimpex.com Its role as a stabilizer helps to prevent the degradation of the API during storage and administration, ensuring the drug product maintains its efficacy over its shelf life. chemimpex.com
Table 2: Investigated Mechanisms for API Solubility Enhancement
| Mechanism | Description | Role of Sulfonate Excipient | Reference(s) |
|---|---|---|---|
| Amorphous Solid Dispersion (ASD) | The API is molecularly dispersed in a carrier, preventing crystallization and enhancing dissolution. | Acts as a hydrophilic polymer or carrier matrix to stabilize the amorphous form of the API. | sigmaaldrich.compharmaexcipients.com |
| pH Modification / Buffering | Maintaining an optimal and stable pH at which the API has higher solubility. | Acts as a buffering agent in the formulation. | chemimpex.comchemimpex.com |
| Salt Formation | Converting an acidic or basic API into a more soluble salt form. | While not direct salt formation with the API, its presence can influence the ionic environment. | merckmillipore.com |
Q & A
Q. What are the established methods for synthesizing sodium 2-propanesulfonate monohydrate, and how can purity be ensured?
this compound is typically synthesized via sulfonation of propanol derivatives, followed by neutralization with sodium hydroxide. Critical steps include:
- Purification : Recrystallization from aqueous ethanol to remove unreacted precursors and byproducts .
- Purity validation : Use ion chromatography (IC) or high-performance liquid chromatography (HPLC) with ion-pair reagents (e.g., sodium 1-pentanesulfonate monohydrate) to confirm absence of sulfonic acid residuals .
- Hydration control : Monitor water content via Karl Fischer titration to ensure monohydrate stoichiometry .
Q. How is this compound characterized in terms of structural and thermal properties?
- Structural analysis : Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm sulfonate group placement and hydration state. Compare spectral data with reference libraries for consistency .
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, related sulfonates like omeprazole sodium monohydrate exhibit decomposition at ~209°C, providing a benchmark for thermal stability testing .
Q. What role does this compound play in buffer systems for biochemical assays?
It acts as a zwitterionic buffer additive, stabilizing proteins and enzymes by reducing ionic interference. Key applications include:
- Electrophoresis : Use in Tris-sulfonate buffers to enhance resolution of acidic proteins .
- Chromatography : As an ion-pairing agent in reversed-phase HPLC to improve peak symmetry for polar analytes .
Advanced Research Questions
Q. How can experimental design (e.g., DOE) optimize reaction conditions for synthesizing this compound?
Apply a Box-Behnken design to evaluate variables:
Q. What advanced techniques resolve discrepancies in spectroscopic data for sulfonate derivatives?
Q. How does this compound perform under extreme pH or temperature conditions in catalytic systems?
- pH stability : Test buffering capacity in pH 2–12 ranges using titration assays. Compare with sodium phosphate monobasic, which maintains stability in pH 4–9 .
- Thermal resilience : Accelerated aging studies at 40–60°C, monitoring decomposition via thermogravimetric analysis (TGA). Note: Sodium perchlorate monohydrate decomposes at 130°C, providing a comparative framework .
Q. What methodologies address contradictions between purity assays and functional performance in ion-pair chromatography?
- Issue : High purity (≥99%) but poor chromatographic efficiency.
- Root cause analysis : Screen for trace metal contaminants (via ICP-MS) that chelate with sulfonate groups.
- Mitigation : Introduce pre-column chelation (e.g., EDTA) or use ultra-pure grades validated for ion-pair applications .
Methodological Considerations
Q. How are solubility and hydration dynamics quantified for this compound?
- Solubility profiling : Use gravimetric methods in water, ethanol, and acetonitrile at 15–40°C. For example, sodium perchlorate monohydrate shows 209 g/100 mL solubility at 15°C, serving as a benchmark .
- Hydration kinetics : Monitor water adsorption/desorption via dynamic vapor sorption (DVS) under controlled humidity .
Q. What quality control standards are critical for reagent-grade this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
